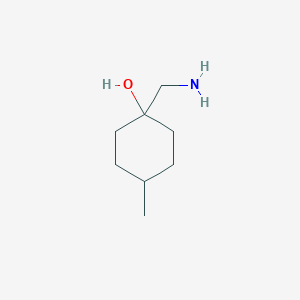
1-(aminomethyl)-4-methylcyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(aminomethyl)-4-methylcyclohexan-1-ol is an organic compound with the molecular formula C8H17NO It is a cyclohexanol derivative, characterized by the presence of an aminomethyl group and a methyl group attached to the cyclohexane ring
Mechanism of Action
Target of Action
The compound 1-(aminomethyl)-4-methylcyclohexan-1-ol, also known as Gabapentin, primarily targets the alpha2delta (α2δ) subunit of voltage-gated calcium channels . This subunit is crucial for the proper functioning of the nervous system, playing a significant role in neurotransmitter release, nerve signal transmission, and synaptic plasticity .
Mode of Action
Gabapentin interacts with its target by binding to the α2δ subunit, which results in the decrease of calcium influx at nerve terminals . This action subsequently reduces the release of excitatory neurotransmitters, leading to a decrease in neuronal excitability . Therefore, Gabapentin acts as an anticonvulsant and helps in managing neuropathic pain .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(aminomethyl)-4-methylcyclohexan-1-ol can be synthesized through several methods. One common approach involves the hydrogenation of 1-cyano-4-methyl-cyclohexanol in the presence of a Co-NiO dual catalyst. The reaction is carried out under hydrogen gas at a pressure of 0.1-0.5 MPa and a temperature of 80-140°C for 2-4 hours. After the reaction, the solution is cooled, filtered, and treated with concentrated hydrochloric acid to obtain the desired product .
Industrial Production Methods
For industrial production, the use of Raney nickel and borohydride as catalysts is preferred due to their high yield and purity. The process involves adding Raney nickel and borohydride to a reaction solvent, followed by the addition of 1-cyano-4-methyl-cyclohexanol. The mixture undergoes hydrogenation, and the reaction product is obtained through filtration and reduced pressure concentration .
Chemical Reactions Analysis
Types of Reactions
1-(aminomethyl)-4-methylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Amines and alcohols.
Substitution: Various halogenated derivatives.
Scientific Research Applications
1-(aminomethyl)-4-methylcyclohexan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and use in drug development.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
4-Methylcyclohexanol: A similar compound with a methyl group attached to the cyclohexane ring but lacking the aminomethyl group.
Cyclohexanol: A simpler analog with only a hydroxyl group attached to the cyclohexane ring.
Uniqueness
1-(aminomethyl)-4-methylcyclohexan-1-ol is unique due to the presence of both an aminomethyl group and a methyl group on the cyclohexane ring. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
1-(aminomethyl)-4-methylcyclohexan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-7-2-4-8(10,6-9)5-3-7/h7,10H,2-6,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQBUUHZMHXGEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)(CN)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37022-22-3 |
Source


|
| Record name | 1-(aminomethyl)-4-methylcyclohexan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{4-[(phenylsulfanyl)methyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2368241.png)
![7-[(3,4-Dichlorophenyl)methyl]-3-methyl-8-[4-benzylpiperazinyl]-1,3,7-trihydro purine-2,6-dione](/img/structure/B2368243.png)
![N,N-dimethyl-2-oxo-1-(thiophene-2-carbonyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2368244.png)
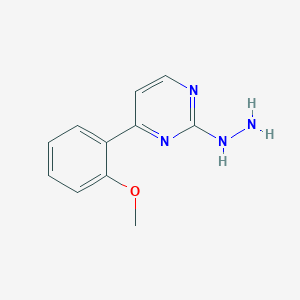
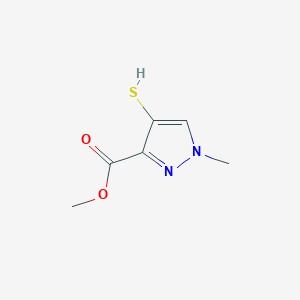
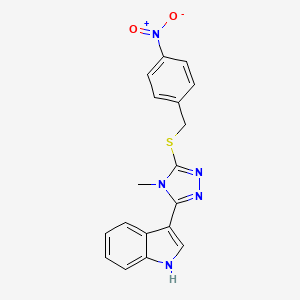
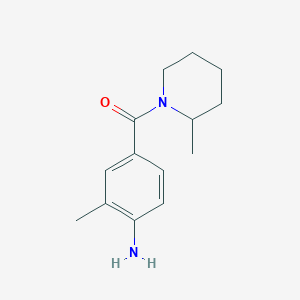
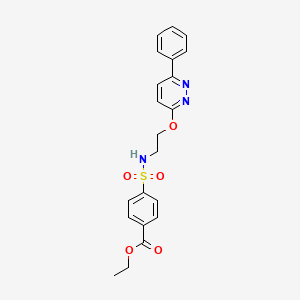
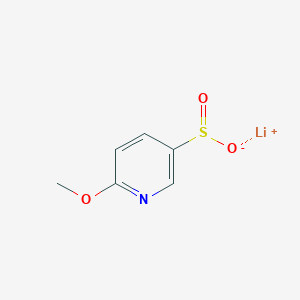
![5-(2-Ethoxyethylsulfanyl)-7-(2-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2368259.png)
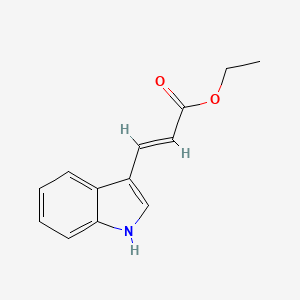
![2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2368261.png)
![N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-(2,4-dichlorophenoxy)-N-methylacetamide](/img/structure/B2368262.png)
![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2368263.png)
